2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 667436-31-9, MFCD03422610) is a synthetic small molecule (MW 356.53 Da, C21H28N2OS) belonging to the 2-aminothiophene-3-carboxamide class built upon the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. The compound features a 2-amino pharmacophore, a bulky tert-pentyl (2-methylbutan-2-yl) substituent at position 6 of the saturated ring, and an N-o-tolyl (2-methylphenyl) carboxamide at position 3.

Molecular Formula C21H28N2OS
Molecular Weight 356.5 g/mol
CAS No. 667436-31-9
Cat. No. B1286218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS667436-31-9
Molecular FormulaC21H28N2OS
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N
InChIInChI=1S/C21H28N2OS/c1-5-21(3,4)14-10-11-15-17(12-14)25-19(22)18(15)20(24)23-16-9-7-6-8-13(16)2/h6-9,14H,5,10-12,22H2,1-4H3,(H,23,24)
InChIKeyBNTPJLCBRDZHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 667436-31-9): Structural Identity and Procurement-Relevant Profile


2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 667436-31-9, MFCD03422610) is a synthetic small molecule (MW 356.53 Da, C21H28N2OS) belonging to the 2-aminothiophene-3-carboxamide class built upon the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold . The compound features a 2-amino pharmacophore, a bulky tert-pentyl (2-methylbutan-2-yl) substituent at position 6 of the saturated ring, and an N-o-tolyl (2-methylphenyl) carboxamide at position 3 . This scaffold class is recognized as a privileged structure in kinase inhibitor design, with demonstrated activity against FLT3, c-Met, and other tyrosine kinases [1]. The compound is commercially available as a research-grade screening compound from multiple vendors at 95–97% purity for non-human research use only .

Kinase SAR probe
Scaffold-class kinase inhibitor design chemotype; ortho-methyl constrains N-aryl conformation distinct from meta/para isomers
Hinge-binding motif
Free 2-amino group enables alternative hinge-binding modality vs 2-acylamino leads, supporting selectivity profiling
Screening supply
Multi-vendor availability (≥6 sources) with defined research-grade purity supports reproducible screening campaigns

Why Positional Isomerism and N-Substitution Pattern Make 2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Non-Interchangeable with Its Closest Analogs


Within the 2-amino-6-tert-pentyl-tetrahydrobenzo[b]thiophene-3-carboxamide series, three positional isomers exist defined solely by the methyl group location on the N-phenyl ring: ortho-tolyl (CAS 667436-31-9, target), meta-tolyl (CAS 669740-04-9), and para-tolyl (CAS 863186-09-8) [1]. Despite sharing identical molecular formula and molecular weight, these isomers are not interchangeable. The ortho-substitution introduces steric hindrance that restricts rotation around the amide C–N bond, constraining the N-aryl ring into a conformation distinct from the freely rotating meta and para analogs . In kinase inhibitor SAR, ortho-substitution on the terminal phenyl ring of similar scaffolds has been shown to alter target selectivity profiles, affect ATP-binding pocket complementarity, and modulate pharmacokinetic properties including metabolic stability [2]. Furthermore, the free 2-amino group distinguishes this compound from the more extensively characterized 2-acylamino series (e.g., TCS 359, FLT3 IC50 = 42 nM), which rely on a 2-acylamino moiety for hinge-binding interactions . Selecting the incorrect positional isomer or substitution pattern risks invalidating structure-activity relationships and compromising screening campaign reproducibility.

Positional isomer mismatch
Ortho-tolyl (CAS 667436-31-9) restricts amide rotation; meta- (669740-04-9) and para- (863186-09-8) isomers lack this steric constraint, likely altering target binding geometry and metabolic stability.
Pharmacophore divergence
2-NH2 (donor) vs 2-acylamino C=O (acceptor) changes kinase hinge-binding modality. Class-level evidence suggests ≥3-order potency shift vs 2-acylamino leads; selectivity profiles may not transfer.
Lipophilic bulk shift
tert-Pentyl at position 6 adds steric bulk and ~+1.5–2.0 logP units vs smaller alkyl analogs; membrane partitioning and off-target binding may differ from tert-butyl or methyl variants.

Quantitative Differentiation Evidence for 2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Relative to Closest Analogs


Ortho-Tolyl vs. Meta-Tolyl vs. Para-Tolyl: Predicted Lipophilicity and Bioconcentration Factor Differentials

The ortho-tolyl substitution on the N-phenyl carboxamide of 2-amino-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide yields a predicted ACD/LogP of 7.12 (o-tolyl, CAS 667436-31-9) . The meta-tolyl isomer (CAS 669740-04-9) shares this ACD/LogP of 7.12 , while a distinct experimental database entry for the m-tolyl isomer reports a LogP of 6.09 [1]. The p-tolyl isomer (CAS 863186-09-8) has a predicted ACD/LogP of approximately 7.12 as well, though the steric accessibility of the para-methyl group yields a different topological polar surface area (TPSA) orientation and distinct hydrogen-bonding geometry compared to the ortho-substituted analog. The ACD/BCF (bioconcentration factor) at pH 7.4 for the o-tolyl isomer is predicted at 19,446 , suggesting high tissue distribution potential relevant for cell-based assay partitioning.

Isomer LogP & BCF
Reported (predicted)
ACD/LogP ~7.12 across o/m/p isomers; ortho-methyl restricts amide bond rotation. Database LogP for m-tolyl deviates at 6.09.
Conformational ensemble may impact target binding geometry and metabolic stability
ACD/Percepta predictions; LogP deviation may reflect experimental conditions
Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-Amino vs. 2-Acylamino Pharmacophore: Divergent Kinase Hinge-Binding Modality and FLT3 Inhibitory Potential

The target compound carries a free 2-amino group (NH2) at position 2 of the thiophene ring, distinguishing it fundamentally from the 2-acylamino series exemplified by TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) . TCS 359 potently inhibits FLT3 kinase with IC50 = 42 nM (isolated enzyme) and blocks MV4-11 cell proliferation with IC50 = 340 nM . The 2-acylamino carbonyl oxygen serves as a critical hinge-binding hydrogen bond acceptor in the FLT3 ATP pocket [1]. By contrast, the 2-amino compound lacks this acyl carbonyl and presents a hydrogen bond donor (NH2) at the hinge interface, predicting an altered kinase selectivity profile. In the broader tetrahydrobenzo[b]thiophene-3-carboxamide class, 2-amino derivatives have shown distinct antiproliferative activity against MCF-7 breast cancer cells compared with 2-acylamino analogs, with IC50 values ranging from 23.2 to 49.9 μM for structurally related compounds .

2-NH2 vs 2-Acylamino
Class-level
TCS 359 (2-acylamino): FLT3 IC50 42 nM. 2-Amino class inferred low µM range; hinge H-bond donor replaces acceptor.
Hinge-binding modality shift suggests alternative kinase selectivity profile
Direct FLT3 data for target compound not reported; class-level inference from analogs
Kinase Inhibition FLT3 Medicinal Chemistry SAR

tert-Pentyl at Position 6 vs. tert-Butyl and Smaller Alkyl Substituents: Lipophilic Bulk and Predicted Membrane Partitioning

The tert-pentyl (2-methylbutan-2-yl) group at position 6 of the tetrahydrobenzo[b]thiophene scaffold provides greater steric bulk and lipophilicity than the more common tert-butyl or unsubstituted analogs. The ACD/LogP of 7.12 for the tert-pentyl o-tolyl compound exceeds that of the 6-methyl-N-(o-tolyl) analog (MW 300.43, C17H20N2OS) , which lacks the extended alkyl chain. The tert-pentyl group contributes approximately 3 additional methylene units compared to 6-unsubstituted or 6-methyl variants, enhancing hydrophobic interactions within the kinase ATP-binding pocket or allosteric sites. Patent literature on tetrahydrobenzo[b]thiophene sigma receptor ligands indicates that alkyl substitution at the 6-position modulates receptor subtype selectivity and that the tert-pentyl group specifically enhances binding affinity through optimized van der Waals contacts [1].

tert-Pentyl bulk
Class-level
MW +56 Da vs 6-methyl; ΔlogP +1.5–2.0 units; enhanced van der Waals contacts
Incremental lipophilic bulk for hydrophobic pocket SAR mapping
Predicted from Hansch π and ACD/Percepta; direct binding data not published
Lead Optimization Lipophilic Efficiency Cell Permeability

Commercial Availability and Purity: Multi-Vendor Sourcing with Defined Quality Specifications for Reproducible Screening

The o-tolyl isomer (CAS 667436-31-9) is stocked by multiple reputable vendors including Santa Cruz Biotechnology (sc-306696, 500 mg), AKSci (7763AE, 95% purity), Fluorochem (F365056), Combi-Blocks (QZ-0737, 95%), Fujifilm Wako (Matrix Scientific source), and Leyan (97% purity) . In contrast, the m-tolyl isomer (CAS 669740-04-9) is available from fewer vendors (mainly American Custom Chemicals at 96%) [1], and the p-tolyl isomer (CAS 863186-09-8) from Santa Cruz (sc-306697) and AKSci (0971AF, 95%) . The o-tolyl compound benefits from the broadest multi-vendor availability, facilitating competitive pricing (e.g., ~$1,405/5g from AKSci) and supply chain redundancy.

Vendor availability
Reported
≥6 vendors (95–97% purity) for o-tolyl vs ~3 vendors (96%) for m-tolyl
Broader supply chain reduces procurement risk and supports screening reproducibility
Catalog survey 2025–2026; verify lot-specific COA
Chemical Procurement Screening Library Quality Control

Tetrahydrobenzo[b]thiophene Scaffold as a Privileged Kinase Hinge-Binder: Class-Level Anticancer Activity Baseline

The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a recognized privileged scaffold for ATP-competitive kinase inhibition, with the 2-amino-3-carboxamide arrangement forming a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP within the kinase hinge region . Compounds built on this scaffold have demonstrated inhibitory activity against multiple kinases: FLT3 (e.g., TCS 359, IC50 = 42 nM), c-Met (IC50 = 2.63 nM for optimized derivative 13f), and tyrosine kinases broadly (IC50 = 296 nM for compound 5) [1][2]. The scaffold also appears in patent literature targeting sigma receptors (WO-2007098961-A1) and mycobacterial PknG (AX20017 series, IC50 = 0.39 μM) [3]. 2-Amino-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives have shown MCF-7 breast cancer cytotoxicity with IC50 values as low as 0.062 μM for optimized EGFR-targeted variants [4].

Scaffold class activity
Class-level
c-Met IC50 2.63 nM, FLT3 42 nM (2-acylamino leads); MCF-7 cytotoxicity IC50 0.062 µM (EGFR-targeted). Underexplored substitution at o-tolyl/tert-pentyl.
Scaffold class supports novel substitution exploration for kinase selectivity profiling
Data from optimized analogs; target compound activity not individually published
Anticancer Activity Kinase Profiling Privileged Scaffold

Validated Application Scenarios for 2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Based on Differential Evidence


Kinase Inhibitor Screening Library Diversification: Exploring Ortho-Substituted Hinge-Binding Chemotypes

The combination of a free 2-amino hinge-binding motif with an ortho-tolyl carboxamide introduces steric constraint absent from meta and para analogs, potentially yielding unique kinase selectivity fingerprints. Incorporate this compound into kinase panel screens (e.g., FLT3, c-Met, EGFR, tyrosine kinase panels) as a structurally distinct complement to 2-acylamino leads such as TCS 359 . The ortho-methyl group restricts amide bond rotation (predicted ACD/LogP = 7.12), which may favor binding to kinase pockets with sterically demanding gatekeeper residues . Comparative screening against the m-tolyl (CAS 669740-04-9) and p-tolyl (CAS 863186-09-8) isomers is recommended to quantify the positional isomer effect on kinase selectivity [1].

Structure-Activity Relationship (SAR) Studies on Hydrophobic Pocket Occupancy at the Kinase 6-Position

The tert-pentyl group at position 6 provides incremental lipophilic bulk relative to tert-butyl, isopropyl, and ethyl analogs—offering a well-defined probe for mapping the hydrophobic pocket adjacent to the tetrahydrobenzo[b]thiophene core. The predicted ACD/LogP of 7.12 and high bioconcentration factor (BCF = 19,446 at pH 7.4) suggest enhanced membrane partitioning, which must be balanced against solubility in biochemical assay conditions . Pair this compound with 6-methyl (MW 300.43) and 6-unsubstituted variants in head-to-head kinase profiling to establish the lipophilic efficiency (LipE) contribution of the tert-pentyl moiety.

Anticancer Phenotypic Screening in Breast and Leukemia Cell Line Panels

The tetrahydrobenzo[b]thiophene-3-carboxamide scaffold class has demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC50 = 0.062 μM for optimized EGFR-targeted variants) [2] and MV4-11 leukemia cells (IC50 = 0.34 μM for FLT3-targeted TCS 359) . The 2-amino-6-tert-pentyl-N-o-tolyl compound represents an unexplored substitution pattern within this active scaffold. Deploy this compound in MTT-based cytotoxicity screens against MCF-7, T-47D, MV4-11, and HepG2 cell lines, comparing activity to the m-tolyl and p-tolyl positional isomers to identify ortho-specific antiproliferative effects [1].

Computational Chemistry and Docking Studies: Conformational Restriction as a Design Parameter

The ortho-methyl group on the N-phenyl ring introduces atropisomerism potential by restricting rotation around the amide C–N bond, creating a defined conformational population distinct from the freely rotating meta and para analogs. The predicted physicochemical properties—ACD/LogP 7.12, PSA 83 Ų, 4 freely rotating bonds—provide a well-characterized computational starting point . Use this compound for molecular docking and molecular dynamics simulations into kinase ATP-binding sites (e.g., FLT3 PDB structures) to investigate whether the ortho-methyl constraint pre-organizes the ligand into a bioactive conformation that reduces entropic penalty upon binding, compared to the more flexible meta and para isomers [3].

Application
Selection Property
Validation Focus
Kinase inhibitor screening library diversification
Ortho-methyl steric constraint and free 2-amino hinge motif
Kinase selectivity panel screening vs meta/para isomers
Hydrophobic pocket SAR at kinase 6-position
tert-Pentyl lipophilic bulk vs smaller alkyl groups
LipE profiling and hydrophobic pocket mapping
Cancer cell-model phenotypic screening
Scaffold-class antiproliferative activity context
MTT-based cytotoxicity endpoint review across breast and leukemia cell-line panels
Computational chemistry and docking studies
Conformational restriction from ortho-methyl group
Molecular docking and dynamics into kinase ATP-binding sites
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